2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone
Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Fluorescent Probes for Mercury Ion
A study by Shao et al. (2011) describes the synthesis of novel imidazo[1,2-a]pyridine derivatives, including those related to 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone. These compounds were shown to be efficient fluorescent probes for detecting mercury ions in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Structural and Magnetic Properties in Hydrochloride Crystals
Research by Yong et al. (2013) focused on the structural and magnetic properties of hydrochloride crystals based on a related compound, 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical. They studied the magnetic susceptibilities and behaviors of these crystals, revealing interesting magnetic properties (Yong et al., 2013).
Antifungal Activity
A study by Mamolo et al. (2003) synthesized derivatives of 2-imidazol-1-yl-ethanone and tested their antifungal activity. These compounds showed moderate activity against various strains of Candida, highlighting potential applications in antifungal therapies (Mamolo et al., 2003).
Synthesis and Biological Study of Chalcones and Oxopyrimidines
Joshi et al. (2012) investigated heterosubstituted chalcones and oxopyrimidines synthesized from a compound similar to 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone. Their research highlighted the antimicrobial potential of these compounds (Joshi et al., 2012).
Expanding Structural Diversity
Bazin et al. (2013) developed strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, a compound structurally related to 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone. They explored various nucleophilic aromatic substitutions, expanding the structural diversity and potential applications of imidazo[1,2-a]pyridines (Bazin et al., 2013).
Novel Synthetic Approaches
Zeng et al. (2021) reported on a novel synthetic approach for a broad range of imidazo[1,5-α]pyridines, highlighting the importance of compounds like 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone in expanding the scope of accessible imidazo[1,5-α]pyridines for research in organic synthesis, biomass conversion, and medicinal chemistry (Zeng et al., 2021).
Safety And Hazards
While specific safety and hazards data for “2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” is not available, it’s important to note that compounds containing the imidazo[1,2-a]pyridine unit should be handled with care. For example, 1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride has hazard statements H317 - H319, indicating it may cause an allergic skin reaction and serious eye irritation .
Future Directions
Given the wide range of applications and biological activities of imidazo[1,2-a]pyridines, future research could focus on developing more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the therapeutic potential of these compounds could lead to the development of new drugs .
properties
IUPAC Name |
2-chloro-1-imidazo[1,2-a]pyridin-3-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOLKBWZZWMOEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610350 | |
Record name | 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone | |
CAS RN |
749204-15-7 | |
Record name | 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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